molecular formula C13H6Cl2F3NO2 B2475008 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone CAS No. 241146-72-5

1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone

Cat. No.: B2475008
CAS No.: 241146-72-5
M. Wt: 336.09
InChI Key: FWDBUXASJIFNLR-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone is a complex organic compound with significant applications in various fields. It is characterized by the presence of a pyrrole ring substituted with a dichlorobenzoyl group and a trifluoroethanone moiety.

Preparation Methods

The synthesis of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves several steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2,2,2-trifluoroacetophenone.

    Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 2,2,2-trifluoroacetophenone in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone undergoes various chemical reactions:

Scientific Research Applications

1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBUXASJIFNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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